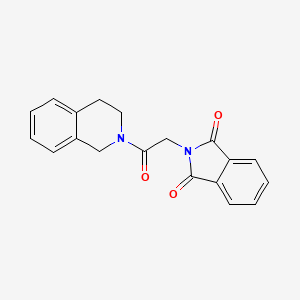

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione

Description

This compound features an isoindoline-1,3-dione core linked via a 2-oxoethyl group to a 3,4-dihydroisoquinoline moiety. Its structure enables interactions with biological targets such as serotonin receptors (5-HTR subtypes) and sigma-2 receptors (σ2R/TMEM97), as evidenced by its analogs in pharmacological studies . The 2-oxoethyl spacer and dihydroisoquinoline substituent are critical for modulating receptor affinity and selectivity.

Properties

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-18(23)15-7-3-4-8-16(15)19(21)24/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIZZBRUYPUZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline-1,3-dione core, which can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines. The dihydroisoquinoline moiety is then introduced via a Mannich reaction, where a secondary amine, formaldehyde, and a ketone or aldehyde are reacted to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can convert the carbonyl groups into alcohols, potentially altering the compound’s properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and interactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties.

Scientific Research Applications

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Alkyl Chain-Length Variants

Compounds with varying alkyl chain lengths between the isoindoline-1,3-dione and dihydroisoquinoline groups demonstrate the impact of linker length on physicochemical and biological properties:

Key Observations :

Heterocyclic Substitutions

Modifications to the dihydroisoquinoline or isoindoline moieties alter bioactivity:

Key Observations :

- Substituting dihydroisoquinoline with dihydroquinoline (BB12-4413) may alter receptor selectivity due to steric and electronic differences .

- Methoxy groups (NO1) enhance σ2R binding and enable fluorescence-based applications .

Biological Activity

The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione , often referred to as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent research studies.

- Molecular Formula : C17H18N2O

- Molecular Weight : 266.34 g/mol

- CAS Number : CB41670088

Isoindoline derivatives have been studied for various biological activities, including:

- Analgesic effects : Some derivatives exhibit analgesic properties that surpass traditional analgesics like metamizole sodium.

- Neuroprotective effects : Certain compounds have shown promise in protecting neuronal cells against oxidative stress.

Analgesic Activity

A study evaluated the analgesic activity of isoindoline derivatives, including this compound. The results indicated significant analgesic properties with an effectiveness greater than that of established analgesics. The compound's mechanism is believed to involve inhibition of pain pathways through modulation of neurotransmitter levels.

| Compound | Analgesic Activity (compared to metamizole sodium) |

|---|---|

| This compound | 1.6 times more effective |

Acetylcholinesterase Inhibition

Research has demonstrated that some isoindoline derivatives function as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.

| Compound | IC50 Value (μM) | Activity |

|---|---|---|

| 7a | 2.1 | High |

| 7f | 7.4 | Moderate |

Study on Neuroprotective Effects

One study focused on the neuroprotective effects of isoindoline derivatives against H₂O₂-induced cell death in PC12 neuronal cells. The findings indicated that certain compounds could significantly reduce cell death and oxidative stress markers.

Toxicity Assessment

Acute toxicity tests conducted on laboratory mice showed that the compound exhibits low toxicity levels, making it a safer alternative for further pharmacological development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.